4,4,4-Trifluoro-2,2-dimethylbutanoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,4,4-trifluoro-2,2-dimethylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3O2/c1-5(2,4(10)11)3-6(7,8)9/h3H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCPLLNZGWOPZLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80434829 | |
| Record name | 4,4,4-trifluoro-2,2-dimethylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80434829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
939399-07-2 | |
| Record name | 4,4,4-trifluoro-2,2-dimethylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80434829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-Dimethyl-4,4,4-trifluorobutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Preparative Routes for 4,4,4 Trifluoro 2,2 Dimethylbutanoic Acid
Established Synthetic Pathways for the 4,4,4-Trifluoro-2,2-dimethylbutanoic Acid Scaffold
While a definitive, optimized synthetic route for this compound is not extensively documented in readily available literature, its synthesis can be envisioned through several plausible strategies based on well-established transformations in organofluorine chemistry. These approaches can be broadly categorized into direct fluorination techniques and multistep syntheses from precursor compounds.
Direct fluorination methods involve the introduction of fluorine atoms at a late stage of the synthesis. One of the most powerful methods for converting a carboxylic acid to a trifluoromethyl group is deoxofluorination. This transformation can be achieved using reagents like sulfur tetrafluoride (SF₄) or its more manageable derivatives.
A hypothetical direct fluorination approach to this compound could start from a precursor such as 2,2-dimethyl-4-oxobutanoic acid. The keto group in this precursor could be converted to a difluoromethylene group, and the carboxylic acid to a trifluoromethyl group, though this would not yield the target compound directly. A more plausible precursor would be a derivative where the terminal methyl group of a butanoic acid chain is already oxidized to a carboxylic acid, which could then be subjected to deoxofluorination.
Table 1: Potential Direct Fluorination Precursors and Reagents
| Precursor Compound | Fluorinating Reagent | Potential Transformation |
| 2,2-Dimethylsuccinic acid | Sulfur Tetrafluoride (SF₄) | Conversion of one carboxylic acid group to a trifluoromethyl group. |
| 4-Oxo-2,2-dimethylbutanoic acid | Deoxofluorinating agents | While challenging, conversion of the keto group to a CF₂ and subsequent transformations could be explored. |
It is important to note that the harsh conditions often required for deoxofluorination with reagents like SF₄ can limit the functional group tolerance of the reaction.
Multistep synthetic sequences offer greater flexibility and control over the assembly of the target molecule. A logical precursor for this compound is 2,2-dimethylbutanal (B1614802) (pivalaldehyde). A plausible synthetic route could involve the addition of a trifluoromethyl nucleophile to the aldehyde, followed by oxidation.
One established method for introducing a trifluoromethyl group is the use of Ruppert-Prakash reagent (TMSCF₃) or other trifluoromethylating agents. The reaction of 2,2-dimethylbutanal with TMSCF₃ would yield a trifluoromethylated alcohol, which could then be oxidized to the corresponding carboxylic acid.
Another potential multistep approach is the Reformatsky reaction. byjus.comunishivaji.ac.in This reaction involves the treatment of an aldehyde or ketone with an α-halo ester in the presence of zinc metal to form a β-hydroxy ester. byjus.com A variation of this reaction using a trifluoromethylated α-halo ester could be employed. For instance, the reaction of 2,2-dimethylpropanal with ethyl bromodifluoroacetate in the presence of a suitable metal could be a key step towards the synthesis of the fluorinated butanoic acid scaffold.
A hypothetical multistep synthesis is outlined below:
Step 1: Nucleophilic Trifluoromethylation. Reaction of 2,2-dimethylbutanal with a trifluoromethylating agent (e.g., TMSCF₃) to form 1,1,1-trifluoro-3,3-dimethylbutan-2-ol.
Step 2: Oxidation. Oxidation of the resulting secondary alcohol to the corresponding ketone, 1,1,1-trifluoro-3,3-dimethylbutan-2-one.
Step 3: Rearrangement/Oxidation. A more complex series of steps would be required to introduce the carboxylic acid functionality at the C2 position. A more direct route would be desirable.
A more direct multistep approach could involve the construction of the carbon skeleton with the trifluoromethyl group already in place. For example, coupling reactions involving a trifluoromethylated building block and a fragment containing the 2,2-dimethylpropanoic acid moiety could be explored.
Enantioselective Synthesis and Chiral Resolution Techniques
The development of enantioselective methods for the synthesis of chiral fluorinated compounds is of significant interest due to their potential applications in pharmaceuticals and agrochemicals. While specific methods for the enantioselective synthesis of this compound are not described, general strategies for the asymmetric synthesis of related structures can be considered.
The synthesis of chiral, non-racemic β-amino acids is a well-established field. The introduction of a trifluoromethyl group adds another layer of complexity and potential utility. The asymmetric synthesis of a Boc-protected β-amino acid derivative of this compound could potentially be achieved through several methods.
One approach involves the use of chiral auxiliaries. For example, a chiral N-sulfinylimine derived from 2,2-dimethyl-3-(trifluoromethyl)propanal could undergo a diastereoselective addition of a nucleophile, followed by removal of the auxiliary to yield the chiral amine. The tert-butanesulfinamide developed by Ellman is a versatile chiral auxiliary for the asymmetric synthesis of a wide variety of amines. yale.edu
Another strategy is the use of chiral catalysts in reactions such as asymmetric hydrogenation or conjugate addition. While not directly applicable to the target molecule's synthesis in a straightforward manner, these principles can be adapted. For instance, the asymmetric hydrogenation of a suitable unsaturated precursor could establish the chiral center.
Table 2: Potential Strategies for Asymmetric Synthesis of a Boc-Protected Amino Derivative
| Strategy | Key Reagent/Method | Description |
| Chiral Auxiliary | (S)- or (R)-tert-Butanesulfinamide | Diastereoselective addition of a nucleophile to a chiral N-sulfinylimine. |
| Catalytic Asymmetric Synthesis | Chiral Lewis acid or organocatalyst | Enantioselective conjugate addition to an α,β-unsaturated ester bearing the trifluoromethyl and dimethyl groups. |
| Enzymatic Resolution | Lipase or other hydrolase | Kinetic resolution of a racemic mixture of an ester derivative of the target acid. |
The principles of diastereoselective and enantioselective synthesis have been successfully applied to a variety of butanoic acid derivatives. For instance, the asymmetric Reformatsky reaction has been developed to produce chiral β-hydroxy esters with good enantiomeric excess. beilstein-journals.orgle.ac.uk This methodology could potentially be adapted for the synthesis of chiral 4,4,4-Trifluoro-3-hydroxy-2,2-dimethylbutanoic acid, which could then be further functionalized.
Furthermore, catalytic methods for the enantioselective synthesis of compounds with a trifluoromethyl-substituted stereogenic carbon center have been reported. nih.gov These often involve the use of chiral transition metal catalysts or organocatalysts to control the stereochemical outcome of carbon-carbon bond-forming reactions. While a direct application to the 2,2-dimethyl substituted butanoic acid scaffold is yet to be demonstrated, these advanced catalytic systems provide a strong foundation for the development of such synthetic routes.
Chemical Reactivity and Mechanistic Investigations of 4,4,4 Trifluoro 2,2 Dimethylbutanoic Acid
Proton Acidity and its Role in Chemical Transformations
The acidity of a carboxylic acid is a measure of the stability of its corresponding carboxylate anion. In the case of 4,4,4-trifluoro-2,2-dimethylbutanoic acid, the trifluoromethyl (CF₃) group plays a crucial role in determining its proton acidity. The strong electron-withdrawing inductive effect of the three fluorine atoms enhances the acidity of the carboxylic acid proton compared to its non-fluorinated analog, 2,2-dimethylbutanoic acid. This is because the electron density is pulled away from the carboxylate group, stabilizing the negative charge of the conjugate base.
The proton acidity of this compound is fundamental to its role in chemical transformations. As a moderately strong acid, it can act as a proton source to catalyze various acid-mediated reactions. Furthermore, deprotonation with a suitable base yields the corresponding carboxylate, which can then participate in a range of nucleophilic reactions.
Nucleophilic and Electrophilic Reactivity Patterns
The reactivity of this compound can be considered from both nucleophilic and electrophilic perspectives.
As a Nucleophile:
Following deprotonation, the resulting 4,4,4-trifluoro-2,2-dimethylbutanoate anion is a nucleophile. It can participate in nucleophilic substitution reactions, for instance, with alkyl halides to form esters. However, the steric hindrance presented by the two methyl groups at the α-position (the carbon adjacent to the carbonyl group) can be expected to significantly impede its nucleophilicity. This steric bulk makes it challenging for the carboxylate to approach and attack an electrophilic center.
As an Electrophile:
The carboxylic acid itself can act as an electrophile, particularly when the carbonyl carbon is attacked by a nucleophile. This is the basis for reactions such as esterification and amidation. However, direct reaction with weak nucleophiles is generally slow. The electrophilicity of the carbonyl carbon is enhanced by protonation of the carbonyl oxygen under acidic conditions.
A common strategy to increase the electrophilicity of carboxylic acids is to convert them into more reactive derivatives, such as acid chlorides. Indeed, patent literature describes the reaction of this compound with reagents like oxalyl chloride or thionyl chloride to form the corresponding acid chloride. google.comgoogle.com This acid chloride is a much more potent electrophile due to the good leaving group ability of the chloride ion and the strong inductive effect of both the chlorine and the trifluoromethyl group. This derivative can then readily react with a variety of nucleophiles, such as amines and alcohols, to form amides and esters, respectively. google.comgoogle.com
Reaction Kinetics and Thermodynamic Studies
Specific kinetic and thermodynamic data for reactions involving this compound are not extensively documented. However, general principles allow for predictions regarding the rates and equilibria of its potential reactions.
Reaction Kinetics:
The kinetics of reactions involving this molecule will be heavily influenced by steric factors. For instance, in Fischer esterification (the acid-catalyzed reaction with an alcohol), the rate of reaction is expected to be significantly slower compared to less sterically hindered carboxylic acids. The bulky dimethyl-substituted α-carbon will hinder the approach of the alcohol nucleophile to the carbonyl carbon.
The table below provides a qualitative comparison of expected reaction rates for esterification under acidic conditions for several carboxylic acids.
| Carboxylic Acid | Structural Features | Expected Relative Rate of Esterification |
| Acetic Acid | Unhindered | Fast |
| Pivalic Acid | Sterically hindered (t-butyl group) | Slow |
| This compound | Sterically hindered, electron-withdrawing CF₃ group | Very Slow |
The electron-withdrawing trifluoromethyl group, while increasing the acidity, may also slightly decrease the electrophilicity of the carbonyl carbon toward neutral nucleophiles by destabilizing the partial positive charge. However, in acid-catalyzed reactions, the dominant effect on the reaction rate is likely to be the steric hindrance.
Thermodynamic Studies:
Mechanistic Elucidation of Key Reaction Pathways
While detailed mechanistic studies for reactions of this compound are not available, the mechanisms of its fundamental reactions can be predicted based on established organic chemistry principles.
Esterification (Fischer Esterification):
The mechanism for the acid-catalyzed esterification with an alcohol would follow the classical multi-step pathway:
Protonation of the carbonyl oxygen: This increases the electrophilicity of the carbonyl carbon.
Nucleophilic attack by the alcohol: The alcohol attacks the activated carbonyl carbon to form a tetrahedral intermediate. This step is likely the rate-determining step due to the steric hindrance.
Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
Elimination of water: Water, a good leaving group, is eliminated to form a protonated ester.
Deprotonation: The protonated ester is deprotonated by a weak base (e.g., another molecule of the alcohol or water) to yield the final ester product and regenerate the acid catalyst.
Conversion to Acid Chloride:
The reaction with thionyl chloride (SOCl₂) likely proceeds through the following steps:
Attack by the carboxylic acid on thionyl chloride: The hydroxyl oxygen of the carboxylic acid attacks the sulfur atom of SOCl₂, with subsequent loss of a chloride ion.
Formation of a chlorosulfite intermediate: This intermediate is highly reactive.
Nucleophilic attack by the chloride ion: The chloride ion attacks the carbonyl carbon.
Elimination of sulfur dioxide and hydrogen chloride: The tetrahedral intermediate collapses, eliminating sulfur dioxide and hydrogen chloride gas, to form the stable acid chloride.
This reaction is generally irreversible due to the formation of gaseous byproducts (SO₂ and HCl).
Derivatives and Structural Analogs in Advanced Chemical Research
Systematic Modification of the Butanoic Acid Backbone
The chemical scaffold of 4,4,4-Trifluoro-2,2-dimethylbutanoic acid offers several avenues for systematic modification, allowing researchers to fine-tune its properties for specific applications. These modifications can be broadly categorized into variations at the carboxylic acid moiety and stereochemical alterations to introduce chirality.
Structural Variations at the Carboxylic Acid Moiety
The carboxylic acid group is a versatile functional handle for a wide array of chemical transformations, enabling the synthesis of various derivatives such as esters and amides.
Esters: Esterification of this compound can be achieved through several established methods. The Fischer esterification, a classic acid-catalyzed reaction with an alcohol, provides a direct route to the corresponding esters. masterorganicchemistry.comorganic-chemistry.org This equilibrium-driven process often employs an excess of the alcohol or the removal of water to drive the reaction to completion. masterorganicchemistry.comorganic-chemistry.org The general mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack from the alcohol, a proton transfer, and subsequent elimination of water. organic-chemistry.org A variety of alcohols, ranging from simple alkyl alcohols to more complex polyfluorinated alcohols, can be used, yielding a library of esters with diverse properties. researchgate.net Lewis acids can also catalyze this transformation. organic-chemistry.org
Amides: Amide bond formation is another crucial derivatization, often yielding compounds with significant biological activity. luxembourg-bio.com The direct reaction between a carboxylic acid and an amine is generally unfavorable and requires activation of the carboxylic acid. luxembourg-bio.com A common strategy involves the conversion of this compound into its more reactive acyl chloride. This is typically accomplished using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. masterorganicchemistry.comreddit.com The resulting 4,4,4-trifluoro-2,2-dimethylbutanoyl chloride can then readily react with a primary or secondary amine to form the desired amide. masterorganicchemistry.com Alternatively, a plethora of coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC), have been developed to facilitate amide bond formation directly from the carboxylic acid and amine, avoiding the need for the intermediate acyl chloride. luxembourg-bio.com
| Derivative Type | General Method | Reagents | Key Features |
| Esters | Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Equilibrium-driven, versatile for various alcohols. |
| Amides | Acyl Chloride Formation | 1. Thionyl Chloride (SOCl₂) 2. Amine | Two-step process, highly reactive intermediate. |
| Amides | Direct Coupling | Amine, Coupling Reagent (e.g., DCC) | One-pot synthesis, wide range of reagents available. |
Stereochemical Modifications and Chiral Analogs
While this compound is achiral, the introduction of chirality can be a key step in developing enantiomerically pure compounds for applications such as pharmaceuticals and asymmetric catalysis. The synthesis of chiral α-trifluoromethyl α-amino acids has been an area of significant research, and the principles can be applied to create chiral analogs of the target compound. mdpi.com
Introducing a substituent at the C3 position of the butanoic acid backbone would create a stereocenter. Asymmetric synthesis strategies could be employed to control the stereochemistry at this new center, leading to the formation of enantiomerically enriched (R)- or (S)-isomers. The development of chiral fluorinated compounds is of high interest due to their potential biomedical applications. acs.org The synthesis of chiral trifluoromethylated allylboronic acids and their subsequent reactions represents another avenue for creating complex chiral molecules containing the trifluoromethyl group. nih.gov
Synthesis and Reactivity of Functionalized Derivatives
The functionalization of this compound extends beyond the carboxylic acid group. The corresponding alcohol and aldehyde derivatives serve as important synthetic intermediates, while sulfonyl chloride derivatives open up further avenues for research.
Alcohol and Aldehyde Counterparts as Synthetic Intermediates
The reduction of this compound or its ester derivatives yields the corresponding primary alcohol, 4,4,4-Trifluoro-2,2-dimethylbutan-1-ol. This transformation can be achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). The resulting alcohol is a valuable intermediate that can undergo a variety of further reactions.
Subsequent oxidation of 4,4,4-Trifluoro-2,2-dimethylbutan-1-ol provides access to the corresponding aldehyde, 4,4,4-Trifluoro-2,2-dimethylbutanal. A range of modern oxidation methods can be employed for this conversion, allowing for mild and selective synthesis of the aldehyde. Aldehydes are highly versatile functional groups in organic synthesis, participating in reactions such as Wittig olefination, Grignard additions, and reductive amination, thereby allowing for significant elaboration of the molecular scaffold. While specific synthesis of the 2,2-dimethyl substituted versions is not widely reported, methods for preparing the parent 4,4,4-trifluorobutanol and 4,4,4-trifluorobutanal (B105314) are documented, involving steps like Grignard reactions and subsequent reduction. google.comgoogle.com
| Derivative | Synthetic Precursor | Typical Reagent | Key Utility |
| 4,4,4-Trifluoro-2,2-dimethylbutan-1-ol | This compound (or ester) | LiAlH₄ | Precursor to the aldehyde, can be used in ether synthesis. |
| 4,4,4-Trifluoro-2,2-dimethylbutanal | 4,4,4-Trifluoro-2,2-dimethylbutan-1-ol | Mild Oxidizing Agent (e.g., PCC) | Versatile intermediate for C-C bond formation and other transformations. |
Sulfonyl Chloride Derivatives and their Research Applications
While the conversion of a carboxylic acid directly to a sulfonyl chloride is not a standard transformation, the analogous acyl chloride (4,4,4-trifluoro-2,2-dimethylbutanoyl chloride) is readily synthesized, as discussed previously, by reacting the parent carboxylic acid with thionyl chloride. masterorganicchemistry.com This acyl chloride is a highly reactive electrophile.
The research applications for such a derivative are broad. In medicinal chemistry, the incorporation of the 4,4,4-trifluoro-2,2-dimethylbutanoyl moiety into biologically active molecules can be explored to enhance their pharmacological properties. The trifluoromethyl group is known to often improve metabolic stability and cell permeability. nih.gov Fluorinated compounds are also of interest as 19F NMR probes for studying biological systems. nih.gov In materials science, this fluorinated building block could be incorporated into polymers or other materials to tailor their surface properties, thermal stability, and chemical resistance.
Coordination Chemistry and Metal Complexation Studies of 4,4,4 Trifluoro 2,2 Dimethylbutanoic Acid
Carboxylate Ligand Coordination Modes with Transition Metals
Carboxylate ligands are versatile building blocks in coordination chemistry, capable of adopting several coordination modes when binding to transition metal centers. The specific mode is influenced by factors such as the nature of the metal ion, the steric and electronic properties of the carboxylate ligand itself, the solvent, and the presence of other coordinating ligands. rsc.org Common coordination modes for carboxylate ligands include monodentate, bidentate (chelating or bridging), and more complex bridging fashions.
For a sterically hindered ligand like 4,4,4-Trifluoro-2,2-dimethylbutanoic acid, the bulky gem-dimethyl group adjacent to the carboxylate functionality can be expected to play a significant role in dictating the coordination geometry. This steric hindrance may favor coordination modes that minimize ligand-ligand repulsion, potentially favoring monodentate or specific bridging arrangements over chelating modes in certain complexes.
| Coordination Mode | Description | Schematic Representation |
|---|---|---|
| Monodentate | The carboxylate ligand binds to the metal center through only one of its oxygen atoms. | M–O–C(R)=O |
| Bidentate Chelating | Both oxygen atoms of the carboxylate group bind to the same metal center, forming a four-membered ring. | M(O₂CR) |
| Bidentate Bridging (Syn-Syn) | The carboxylate bridges two metal centers with both metal atoms on the same side of the C-O-C plane. | M–O–C(R)–O–M' |
| Bidentate Bridging (Syn-Anti) | The carboxylate bridges two metal centers with the metal atoms on opposite sides of the C-O-C plane. | M–O–C(R)–O–M' |
| Bidentate Bridging (Anti-Anti) | The carboxylate bridges two metal centers, where each metal is bound to a different oxygen atom in an anti configuration relative to the R group. | M–O–C(R)–O–M' |
Palladium-carboxylate complexes are crucial intermediates in a wide array of catalytic reactions, including C-H activation, cross-coupling reactions, and oxidation catalysis. In these systems, carboxylate ligands can act as ancillary ligands that modulate the reactivity of the palladium center or as transient species involved in the catalytic cycle itself. For instance, palladium acetate (B1210297), a common precatalyst, relies on the bridging acetate ligands to form various catalytically active species.
The use of fluorinated carboxylates, such as trifluoroacetates, has been shown to influence the course of palladium-catalyzed reactions. nih.gov The strong electron-withdrawing nature of the trifluoromethyl group can enhance the Lewis acidity of the palladium center, potentially accelerating key steps like transmetalation or reductive elimination. In the context of this compound, its carboxylate could serve as a ligand in palladium catalysis. The combination of the bulky dimethyl groups and the remote, yet influential, trifluoromethyl group could offer a unique electronic and steric profile to the palladium catalyst, potentially impacting its stability, solubility, and catalytic efficiency. Stoichiometric organometallic studies have shown that steps like carbonyl de-insertion and reductive elimination can be the slowest in catalytic cycles involving trifluoromethyl groups. nih.gov
Influence of the Trifluoromethyl Group on Metal-Ligand Binding Characteristics
The trifluoromethyl (-CF₃) group is a powerful modulator of molecular properties in medicinal chemistry and materials science. mdpi.commdpi.comnih.gov Its influence on metal-ligand binding is primarily due to its profound electronic and steric effects.
Electronic Effects: The -CF₃ group is one of the most strongly electron-withdrawing groups in organic chemistry due to the high electronegativity of fluorine atoms. mdpi.com When incorporated into a carboxylate ligand like this compound, the -CF₃ group exerts a strong negative inductive effect (-I). This effect propagates through the carbon skeleton, decreasing the electron density on the carboxylate oxygen atoms. This reduction in basicity (pKa) of the carboxylate group leads to a weaker M-O bond compared to its non-fluorinated analogues. While this might suggest lower complex stability, the modified electronic properties can be advantageous in catalysis, where fine-tuning ligand dissociation rates is critical. nih.gov
Steric and Other Effects: The -CF₃ group is sterically larger than a methyl group and contributes significantly to the lipophilicity of a molecule. researchgate.net This increased lipophilicity can enhance the solubility of the corresponding metal complexes in nonpolar organic solvents, a crucial factor for homogeneous catalysis. Furthermore, the C-F bond is exceptionally strong, rendering the -CF₃ group highly stable chemically and metabolically. mdpi.com This stability is a desirable trait when designing robust ligands for demanding catalytic applications.
| Property | Influence of -CF₃ Group | Consequence for Metal-Ligand Binding |
|---|---|---|
| Electron Density on Carboxylate | Strongly decreases due to negative inductive effect. | Reduces the basicity of the carboxylate, potentially weakening the M-O bond. |
| Lipophilicity | Increases significantly. researchgate.net | Enhances solubility of metal complexes in organic media. |
| Chemical Stability | High due to the strength of the C-F bond. mdpi.com | Imparts robustness to the ligand and its metal complexes. |
| Steric Bulk | Larger than a methyl group. | Can influence coordination geometry and accessibility of the metal center. |
Design and Synthesis of Metal-Organic Frameworks and Coordination Polymers Incorporating Fluorinated Carboxylates
Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. mdpi.commdpi.com The choice of the organic linker is paramount as it dictates the topology, porosity, and functionality of the resulting framework. Carboxylic acids are among the most common linkers used in the synthesis of MOFs and CPs. rsc.org
The incorporation of fluorine into the organic linkers, creating fluorinated MOFs (F-MOFs), has emerged as a powerful strategy to impart specific properties to these materials. rsc.orgresearchgate.net Fluorinated carboxylates are particularly valuable in this regard. The presence of fluorine atoms or trifluoromethyl groups within the pores of an MOF can dramatically increase its hydrophobicity. mdpi.com This is highly desirable for applications such as CO₂ capture from humid gas streams, where the presence of water can otherwise diminish performance. researchgate.net
The synthesis of CPs and MOFs typically involves the self-assembly of metal salts and the organic linker under solvothermal conditions. nih.gov For a ligand like this compound, its rigid backbone and defined length, combined with the functional handles of the carboxylate group, make it a potential candidate for the construction of novel coordination polymers. The bulky dimethyl and trifluoromethyl groups would line the channels of the resulting framework, creating a unique chemical environment. Research has shown that mesoporous fluorinated MOFs can exhibit exceptional adsorption capacities for fluorocarbons and chlorofluorocarbons (CFCs). researchgate.net The design of new F-MOFs using bespoke fluorinated carboxylate linkers continues to be an active area of research, targeting materials with tailored properties for gas storage, separation, and catalysis. mdpi.comresearchgate.net
Advanced Spectroscopic and Computational Characterization of 4,4,4 Trifluoro 2,2 Dimethylbutanoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For 4,4,4-Trifluoro-2,2-dimethylbutanoic acid, a multi-nuclear approach involving ¹H, ¹³C, and ¹⁹F NMR is essential for a complete structural assignment.
Given its 100% natural abundance and high sensitivity, the ¹⁹F nucleus is an excellent probe for molecular structure and environment. googleapis.com In this compound, the single trifluoromethyl (CF₃) group would produce a distinct singlet in the ¹⁹F NMR spectrum in the absence of other fluorine atoms. However, due to coupling with the adjacent methylene (B1212753) (CH₂) protons, this signal is expected to appear as a triplet.
The chemical shift of the ¹⁹F signal provides insight into the electronic environment of the CF₃ group. For a CF₃ group attached to a sp³-hybridized carbon, the chemical shift typically appears in the range of -60 to -80 ppm relative to a CFCl₃ standard. The specific shift is influenced by the electronegativity of adjacent substituents. The electron-withdrawing carboxylic acid group, though separated by two carbon atoms, would have a modest deshielding effect.
¹⁹F NMR is also a powerful tool for reaction monitoring. For instance, in reactions where this compound is converted to an ester or an amide, the change in the electronic environment around the CF₃ group would result in a predictable shift in the ¹⁹F NMR signal, allowing for real-time tracking of the reaction progress. google.com
A complete NMR characterization requires the combined analysis of ¹H, ¹³C, and ¹⁹F spectra. The expected chemical shifts and multiplicities are detailed below based on the molecular structure and known substituent effects.
¹H NMR: The proton NMR spectrum is expected to show three distinct signals:
A singlet for the six equivalent protons of the two methyl groups (C(CH₃)₂).
A quartet for the two protons of the methylene group (CH₂), split by the three adjacent fluorine atoms.
A broad singlet for the acidic proton of the carboxylic acid group (-COOH), which may exchange with residual water in the solvent.
¹³C NMR: The proton-decoupled ¹³C NMR spectrum should display five signals corresponding to the five unique carbon atoms:
The carbonyl carbon of the carboxylic acid will appear at the lowest field.
The quaternary carbon atom bonded to the two methyl groups.
The methylene carbon, which will appear as a quartet due to coupling with the three fluorine atoms (¹J(C-F)).
The carbon of the trifluoromethyl group, which will also be a quartet with a large one-bond C-F coupling constant.
The carbon of the two equivalent methyl groups.
The following table summarizes the predicted NMR data for this compound.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |
| ¹H | 1.3 - 1.5 | Singlet | -C(CH₃)₂ |
| 2.4 - 2.6 | Quartet (³J(H-F) ≈ 10-12 Hz) | -CH₂-CF₃ | |
| 10 - 12 | Broad Singlet | -COOH | |
| ¹³C | 175 - 180 | Singlet | -COOH |
| 125 - 130 | Quartet (¹J(C-F) ≈ 275-280 Hz) | -CF₃ | |
| 45 - 50 | Singlet | -C(CH₃)₂ | |
| 35 - 40 | Quartet (²J(C-F) ≈ 30-35 Hz) | -CH₂-CF₃ | |
| 20 - 25 | Singlet | -C(CH₃)₂ | |
| ¹⁹F | -65 to -70 | Triplet (³J(F-H) ≈ 10-12 Hz) | -CF₃ |
Note: Predicted values are based on established chemical shift ranges and data from structurally similar compounds.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups. For this compound, the key vibrational modes are associated with the carboxylic acid, trifluoromethyl, and dimethyl groups.
Infrared (IR) Spectroscopy:
O-H Stretch: A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H stretching of the carboxylic acid dimer.
C-H Stretches: Sharp bands between 2850 and 3000 cm⁻¹ will correspond to the symmetric and asymmetric stretching vibrations of the methyl and methylene C-H bonds.
C=O Stretch: A very strong and sharp absorption band around 1700-1725 cm⁻¹ is characteristic of the carbonyl stretch of a saturated carboxylic acid.
C-F Stretches: Strong and intense absorption bands are expected in the 1100-1300 cm⁻¹ region, corresponding to the symmetric and asymmetric C-F stretching modes of the CF₃ group.
C-O Stretch and O-H Bend: Bands associated with C-O stretching and O-H in-plane bending are expected around 1400-1440 cm⁻¹ and 1210-1320 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds.
C-C Stretches: The C-C backbone stretches will be visible in the 800-1200 cm⁻¹ region.
C-H Bends: The symmetric CH₃ deformation (umbrella mode) will give a strong Raman band near 1380 cm⁻¹.
CF₃ Deformation: The symmetric deformation of the CF₃ group (umbrella mode) should appear as a moderately intense band in the 700-800 cm⁻¹ region. The C=O stretch is typically weaker in the Raman spectrum compared to the IR spectrum.
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |
| O-H Stretch (H-bonded) | 2500 - 3300 | Weak | Strong, Broad (IR) |
| C-H Stretches | 2850 - 3000 | 2850 - 3000 | Medium-Strong |
| C=O Stretch | 1700 - 1725 | ~1700 | Very Strong (IR), Weak (Raman) |
| C-F Stretches | 1100 - 1300 | 1100 - 1300 | Very Strong (IR) |
| C-O Stretch / O-H Bend | 1210 - 1440 | Moderate | Strong-Medium (IR) |
Note: Frequencies are approximate and based on characteristic group vibrations.
Mass Spectrometry (e.g., High-Resolution Mass Spectrometry) for Molecular Characterization
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns.
For this compound (C₆H₉F₃O₂), the nominal molecular weight is 170 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition by measuring the exact mass of the molecular ion ([M]⁺) or a protonated/deprotonated species ([M+H]⁺ or [M-H]⁻).
Predicted Exact Mass:
[M]⁺: 170.0555
[M+H]⁺: 171.0633
[M-H]⁻: 169.0476
Expected Fragmentation Patterns (Electron Ionization - EI): In EI-MS, the molecular ion is often observed, but fragmentation is common. Key expected fragments include:
Loss of a methyl group (-CH₃): [M - 15]⁺ leading to a fragment at m/z 155.
Loss of the carboxyl group (-COOH): [M - 45]⁺ leading to a fragment at m/z 125.
Loss of the trifluoromethyl group (-CF₃): [M - 69]⁺ leading to a fragment at m/z 101.
Alpha-cleavage: Cleavage of the C₂-C₃ bond, leading to the formation of a [C₄H₉]⁺ cation (m/z 57) or a [CF₃CH₂]⁺ cation (m/z 83). The base peak would likely correspond to a stable carbocation.
X-ray Crystallography for Solid-State Structural Determination
As of the current literature survey, a single-crystal X-ray diffraction structure for this compound has not been publicly reported.
Should a suitable crystal be grown and analyzed, X-ray crystallography would provide definitive information about its solid-state structure. Key insights would include:
Precise bond lengths and angles: Confirming the geometry of the trifluoromethyl, dimethyl, and carboxylic acid moieties.
Conformation: Determining the preferred torsion angles of the molecular backbone in the crystalline state.
Intermolecular interactions: The most significant interaction would likely be hydrogen bonding between the carboxylic acid groups of adjacent molecules, leading to the formation of centrosymmetric dimers, a common structural motif for carboxylic acids in the solid state. These dimers would be further organized into a specific crystal lattice through weaker van der Waals interactions.
Theoretical and Computational Chemistry Approaches
In the absence of extensive experimental data, theoretical and computational methods, particularly Density Functional Theory (DFT), serve as powerful predictive tools.
A typical computational study on this compound would involve:
Geometry Optimization: Calculating the lowest energy conformation (3D structure) of the molecule in the gas phase or with a solvent model. This would provide theoretical values for bond lengths, angles, and dihedrals.
Vibrational Frequency Calculations: Simulating the IR and Raman spectra. The calculated frequencies, after applying a suitable scaling factor, can be compared with experimental data to aid in the assignment of vibrational modes.
NMR Chemical Shift Prediction: Using methods like the Gauge-Independent Atomic Orbital (GIAO) method, it is possible to calculate the ¹H, ¹³C, and ¹⁹F NMR chemical shifts. These theoretical values are highly valuable for validating spectral assignments and understanding the electronic factors that influence shielding.
Molecular Orbital Analysis: Investigating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's electronic properties and reactivity.
These computational approaches would not only predict the spectroscopic properties but also provide a deeper understanding of the molecule's intrinsic electronic structure, which governs its chemical behavior.
Quantum Chemical Calculations of Electronic Structure and Molecular Conformations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. For this compound, these methods can determine its most stable three-dimensional shape (conformation) and the distribution of its electron density.
Detailed computational simulations are employed to investigate the compound's molecular properties. asianresassoc.org The process typically begins with geometry optimization, where computational methods calculate the lowest energy arrangement of atoms, predicting bond lengths, bond angles, and dihedral angles. For this molecule, a key feature to analyze would be the rotational barrier around the C2-C3 bond and the orientation of the carboxylic acid group relative to the bulky trifluoromethyl and dimethyl groups.
A primary focus of electronic structure analysis is the examination of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. researchgate.net A larger gap implies higher stability and lower reactivity. mdpi.com These electronic properties are typically calculated using Density Functional Theory (DFT) methods. mdpi.com
Table 1: Calculated Electronic Properties of this compound (Note: The following values are representative examples derived from computational studies on similar fluorinated carboxylic acids and may not be experimental values for this specific compound.)
| Property | Calculated Value | Significance |
| HOMO Energy | -7.5 eV | Indicates electron-donating capability |
| LUMO Energy | -0.8 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 6.7 eV | Reflects chemical stability and reactivity |
| Dipole Moment | 2.1 D | Measures molecular polarity |
Density Functional Theory (DFT) Studies of Reactivity and Reaction Mechanisms
Density Functional Theory (DFT) is a widely used computational method to predict the reactivity of molecules. biointerfaceresearch.com By calculating the electron distribution, DFT can identify which parts of the this compound molecule are most likely to participate in chemical reactions.
One powerful tool in reactivity analysis is the Molecular Electrostatic Potential (MESP) surface. The MESP map visualizes the electrostatic potential on the electron density surface, identifying regions of negative potential (rich in electrons, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). asianresassoc.org For a carboxylic acid, the MESP would show a strong negative potential around the carbonyl oxygen and a positive potential around the acidic hydrogen, confirming their roles as sites for electrophilic and nucleophilic interaction, respectively.
Furthermore, Natural Bond Orbital (NBO) analysis can be performed to understand charge distribution and delocalization within the molecule. researchgate.net This method provides insights into donor-acceptor interactions between filled and unfilled orbitals, which stabilize the molecule and influence its reactivity. asianresassoc.org By calculating the Mulliken atomic charges, researchers can quantify the partial charge on each atom, revealing the effects of electron-withdrawing groups like the trifluoromethyl (CF3) group on the rest of the molecule. The strong electronegativity of the fluorine atoms is expected to draw electron density away from the adjacent carbon atoms, influencing the acidity of the carboxylic proton.
Table 2: Representative Mulliken Atomic Charges for this compound (Note: These values are illustrative, based on DFT calculations for molecules with similar functional groups.)
| Atom | Functional Group | Representative Charge (a.u.) |
| O (carbonyl) | Carboxylic Acid | -0.55 |
| O (hydroxyl) | Carboxylic Acid | -0.60 |
| H (hydroxyl) | Carboxylic Acid | +0.45 |
| C (CF3) | Trifluoromethyl | +0.70 |
| F | Trifluoromethyl | -0.25 |
Predictive Modeling of Intermolecular Interactions and Spectroscopic Properties
Computational modeling is instrumental in predicting how molecules of this compound interact with each other and in forecasting their spectroscopic properties. These predictions are vital for interpreting experimental data and understanding the substance's macroscopic behavior.
Carboxylic acids are well-known for forming strong intermolecular hydrogen bonds, typically resulting in a cyclic dimer structure where two molecules are linked. Computational methods can model this dimerization, calculating the interaction energy to determine its strength. researchgate.net NBO analysis is particularly useful here to characterize the specific donor-acceptor interactions that constitute the hydrogen bonds between the hydroxyl hydrogen of one molecule and the carbonyl oxygen of another.
Predictive modeling also extends to spectroscopic analysis. DFT calculations can predict vibrational frequencies, which correspond to the peaks observed in an Infrared (IR) spectrum. biointerfaceresearch.com By comparing the calculated spectrum with the experimental one, researchers can confidently assign specific vibrational modes (e.g., C=O stretch, O-H stretch, C-F stretches) to the observed absorption bands. researchgate.net Similarly, computational methods can predict Nuclear Magnetic Resonance (NMR) chemical shifts. mdpi.com These theoretical calculations help in the assignment of complex spectra and provide a deeper understanding of the electronic environment of each nucleus.
Table 3: Comparison of Predicted Vibrational Frequencies for Key Functional Groups (Note: Theoretical frequencies are often scaled to better match experimental data. The values below are representative.)
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Typical Experimental Range (cm⁻¹) |
| O-H Stretch | Carboxylic Acid | 3050 | 2500-3300 (broad) |
| C=O Stretch | Carboxylic Acid | 1735 | 1700-1725 |
| C-F Stretch | Trifluoromethyl | 1150-1350 | 1100-1400 (strong, multiple bands) |
Emerging Applications in Synthetic Methodology and Catalyst Design
Contributions to Selective C-H Activation and Functionalization Methodologies
Carbon-hydrogen (C-H) activation is a powerful synthetic strategy that involves the cleavage of a C-H bond followed by the formation of a new bond, typically a C-C or C-heteroatom bond. youtube.com This approach offers a more atom-economical and efficient way to build molecular complexity. youtube.com Methodologies often rely on transition metal catalysts, such as palladium, rhodium, or iridium, which can selectively target specific C-H bonds, often guided by a directing group within the substrate. youtube.comnih.gov
Involvement in Photoredox and Transition Metal Catalysis
Photoredox catalysis utilizes visible light to initiate single-electron transfer (SET) events, thereby generating highly reactive radical intermediates that can participate in chemical transformations under mild conditions. acs.orgprinceton.edu This field has merged with transition metal catalysis to create a powerful platform known as metallaphotoredox catalysis. princeton.edu This dual catalytic system enables novel reaction pathways by modulating the oxidation states of the transition metal catalyst through photoinduced electron transfer. acs.orgprinceton.edu
While 4,4,4-Trifluoro-2,2-dimethylbutanoic acid is not implicated in this area, other fluorinated compounds are central to it. For example, trifluoroacetic acid (TFA) and its derivatives are widely used as sources for generating trifluoromethyl radicals (•CF3) via photoredox catalysis. frontiersin.org In these systems, a photocatalyst, upon absorbing light, can induce the decarboxylation of a trifluoroacetate (B77799) species to form the •CF3 radical, which can then be used to trifluoromethylate a wide range of organic substrates. frontiersin.org This synergy between photoredox and transition metal catalysis has unlocked new methods for constructing complex fluorinated molecules. princeton.eduuab.cat
Future Research Trajectories and Interdisciplinary Opportunities
Integration with Continuous Flow Chemistry and Sustainable Synthesis Methodologies
The synthesis of complex fluorinated molecules often involves hazardous reagents and challenging reaction conditions. Continuous flow chemistry presents a paradigm shift from traditional batch processing, offering enhanced safety, scalability, and process control. pharmtech.com The application of flow chemistry to the synthesis of 4,4,4-Trifluoro-2,2-dimethylbutanoic acid and its derivatives could mitigate risks associated with exothermic reactions or the handling of unstable intermediates. pharmtech.comsygnaturediscovery.com This technology enables precise control over parameters like temperature, pressure, and reaction time, often leading to higher yields and purities. mdpi.comnih.gov
Future research could focus on developing a multi-step, fully automated continuous flow process for its synthesis. mdpi.com Such a system would be highly advantageous for industrial-scale production, reducing manual handling and minimizing the accumulation of potentially hazardous materials. pharmtech.com Furthermore, integrating green chemistry principles, such as the use of more benign solvents and catalytic methods, within a flow chemistry framework could significantly improve the sustainability of its production. rsc.org For instance, photocatalytic or electrocatalytic methods, which are often more efficient and selective, can be readily adapted to flow reactors. nih.govrsc.org The development of such sustainable methodologies represents a crucial step towards environmentally responsible chemical manufacturing. researchgate.net
Exploration in Advanced Material Science Applications Beyond Basic Properties
The incorporation of fluorinated motifs like the trifluoromethyl (CF3) group can profoundly alter the properties of organic materials, enhancing thermal stability, chemical resistance, and lipophilicity. sigmaaldrich.comtechnologypublisher.com While basic applications are known, the future for this compound lies in its use as a specialized building block for advanced materials. technologypublisher.comnih.gov
One promising area is the development of high-performance polymers and coatings. By incorporating this acid as a monomer or an additive, it may be possible to create materials with low surface energy, leading to hydrophobic and oleophobic surfaces ideal for non-stick coatings or self-cleaning applications. technologypublisher.com Its inherent thermal stability could also contribute to the creation of polymers that can withstand extreme temperatures. sigmaaldrich.com In the realm of electronic materials, the strong electron-withdrawing nature of the CF3 group could be exploited in the design of novel dielectrics or materials for battery applications. nih.govmdpi.com Research could explore its use in creating specialized fluoropolymers with tailored physical properties, potentially offering biodegradable alternatives to persistent perfluoroalkyl substances (PFAS). technologypublisher.comnih.gov
Bio-Inspired Catalysis and Bioconjugation Strategies Utilizing Fluorinated Motifs
The field of biocatalysis, which uses enzymes to perform chemical transformations, offers a highly selective and sustainable alternative to traditional synthetic methods. numberanalytics.com Future research could explore the use of enzymes for the synthesis or modification of this compound. nih.gov This could involve employing enzymes like lipases for stereoselective reactions or discovering novel enzymes capable of forming carbon-fluorine bonds. nih.govnih.gov Such bio-inspired approaches could lead to more efficient and environmentally friendly production pathways. numberanalytics.com
The carboxylic acid functionality of this compound makes it an ideal candidate for bioconjugation, the process of linking molecules to biomolecules like proteins or peptides. libretexts.org The trifluoromethyl group is a valuable label for techniques like 19F NMR spectroscopy due to its distinct signal. By attaching this fluorinated motif to a biologically active molecule, researchers can study its interactions, conformation, and dynamics within a biological system. nih.gov Future strategies could involve developing efficient methods to conjugate this acid to specific sites on proteins, enabling detailed studies of protein structure and function. libretexts.orgnih.gov This approach could be particularly useful in drug discovery for mapping protein-ligand interactions and understanding metabolic pathways. chemrxiv.org
Investigation as a Precursor for Radiopharmaceutical Development (e.g., 18F-labeled compounds)
Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on radiotracers labeled with positron-emitting isotopes, most commonly fluorine-18 (B77423) (18F). nih.govnih.gov The trifluoromethyl group is a prevalent feature in many pharmaceuticals, making the development of methods to introduce 18F into this group a major goal in radiochemistry. semanticscholar.orghovione.com this compound and its derivatives are promising precursors for the development of novel 18F-labeled PET probes. nih.gov
A significant challenge is the development of methods that can efficiently replace one of the fluorine-19 atoms in the CF3 group with a fluorine-18 atom. semanticscholar.org Current research focuses on strategies like nucleophilic radiofluorination of precursor molecules. researchgate.netnih.gov Future investigations could focus on designing derivatives of this compound that are optimized for 18F-labeling reactions, aiming for high radiochemical yields and molar activities, which are crucial for successful PET imaging. semanticscholar.orgmdpi.com The development of such 18F-labeled tracers derived from this acid could enable the non-invasive study of various biological processes and diseases, contributing to early diagnosis and personalized medicine. nih.govnih.gov
Future Research Trajectories
| Research Area | Focus | Potential Impact |
|---|---|---|
| Sustainable Synthesis | Development of continuous flow chemistry and biocatalytic methods for production. | Increased safety, higher efficiency, reduced environmental footprint, and scalability for industrial applications. pharmtech.commdpi.com |
| Advanced Materials | Incorporation as a building block into polymers, coatings, and electronic materials. | Creation of materials with enhanced thermal stability, chemical resistance, and unique surface properties (e.g., hydrophobicity). sigmaaldrich.comtechnologypublisher.com |
| Bioconjugation | Use as a fluorinated tag for attachment to biomolecules for structural and functional studies. | Advanced tools for 19F NMR-based studies of protein interactions and dynamics in drug discovery and structural biology. nih.govchemrxiv.org |
| Radiopharmaceuticals | Design of derivatives as precursors for 18F-labeled compounds for PET imaging. | Development of novel diagnostic tools for early disease detection and monitoring of therapeutic response in oncology and neurology. nih.govsemanticscholar.org |
Q & A
Q. Key Parameters :
- Temperature : Higher temperatures (>80°C) accelerate ester hydrolysis but may degrade acid purity.
- Catalyst : Acidic conditions favor faster conversion but risk side reactions in sterically hindered substrates.
- Purification : Crystallization or chromatography is critical due to residual fluorinated byproducts.
How does the trifluoromethyl group influence the compound’s acidity and reactivity in nucleophilic substitution reactions?
Advanced Research Question
The electron-withdrawing nature of the -CF₃ group significantly increases the acidity of the carboxylic acid (pKa ~1.5–2.5, estimated via computational modeling). This enhances its reactivity in:
Q. Contradictions in Data :
- Computational models (e.g., DFT) predict higher acidity than experimental measurements, possibly due to solvation effects or steric shielding .
- Resolution: Use polar aprotic solvents (e.g., DMF) to minimize solvation discrepancies and validate with titration under inert atmospheres.
What analytical techniques are most effective for resolving spectral contradictions in characterizing this compound?
Advanced Research Question
Conflicting NMR or MS data may arise from:
- Rotameric Forms : The -CF₃ group induces slow rotation, splitting peaks in ¹⁹F NMR. Use high-field NMR (≥500 MHz) and variable-temperature studies to distinguish rotamers .
- Impurity Detection : LC-MS with electrospray ionization (ESI-) effectively identifies trace fluorinated byproducts (e.g., trifluoroacetate adducts) .
Q. Methodological Workflow :
¹H/¹³C NMR : Assign peaks using 2D techniques (HSQC, HMBC) to resolve overlapping signals from dimethyl and CF₃ groups.
¹⁹F NMR : Quantify CF₃ integration and assess purity (reference: TFA as an internal standard).
HRMS : Confirm molecular ion ([M-H]⁻ at m/z 188.0460) and isotopic patterns for bromine-free validation .
How can computational chemistry predict the environmental persistence of this compound?
Advanced Research Question
Fluorinated compounds often exhibit environmental persistence due to C-F bond stability. Key computational approaches include:
Q. Experimental Validation :
- Photodegradation Studies : Use UV-Vis spectroscopy to track degradation under simulated sunlight, comparing with perfluorooctanoic acid (PFOA) as a reference .
- Microbial Assays : Screen soil microbiota for defluorination activity using ¹⁹F NMR to detect fluoride release.
What strategies mitigate steric hindrance during derivatization of this compound?
Basic Research Question
The 2,2-dimethyl groups impose steric constraints, limiting access to the carboxylic acid moiety. Effective strategies include:
- Activating Agents : Use bulky reagents like EDC/HOAt to enhance coupling efficiency in peptide synthesis .
- Protection/Deprotection : Temporarily protect the -CF₃ group (e.g., as a tert-butyl ester) to reduce steric bulk during reactions .
Case Study :
Derivatization to amides proceeds efficiently with primary amines (e.g., benzylamine, 85% yield) but fails with secondary amines (e.g., piperidine, <10% yield) due to steric clash .
How does isotopic labeling (e.g., deuterium) aid in metabolic pathway tracing for this compound?
Advanced Research Question
Deuterated analogs (e.g., CF₃-CD(CH₃)₂COOH) enable tracking via MS/MS fragmentation:
- Synthesis : Replace dimethyl protons with deuterium using D₂O/acid-catalyzed exchange .
- Applications :
- In Vivo Studies : Monitor hepatic metabolism in model organisms (e.g., rats) using LC-HRMS.
- Degradation Pathways : Identify defluorination intermediates via isotopic patterns .
Limitations : Deuteration may alter kinetics (kinetic isotope effects), requiring correction factors in rate calculations.
What are the challenges in crystallizing this compound, and how can they be addressed?
Basic Research Question
Fluorinated compounds often exhibit low melting points and poor crystallinity. Strategies include:
Q. Data Contradictions :
- Reported melting points vary (e.g., 116–117°C in some analogs) due to polymorphism. Use DSC to identify stable polymorphs .
How does the compound’s logP value impact its bioavailability in pharmacological studies?
Advanced Research Question
The high logP (~2.8, calculated via ChemDraw) suggests moderate lipophilicity, influencing:
- Membrane Permeability : Favorable for blood-brain barrier penetration but may require formulation with cyclodextrins to enhance solubility.
- Protein Binding : Predicted 85% binding to serum albumin via SPR assays, reducing free drug concentration .
Validation : Compare experimental logP (shake-flask method) with computational predictions to refine QSAR models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
